molecular formula C9H7NO6 B3221976 4-(Acetyloxy)-3-nitrobenzoic acid CAS No. 1210-97-5

4-(Acetyloxy)-3-nitrobenzoic acid

Cat. No. B3221976
CAS RN: 1210-97-5
M. Wt: 225.15 g/mol
InChI Key: DLWDJCOJYCKWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09121110B2

Procedure details

2-chlorotrityl chloride resin (3.00 g, 4.5 mmol) was swelled in DCM. 4-Acetoxy-3-nitro-benzoic acid (2.53 g, 11.25 mmol) was dissolved in DMF (7.5 ml) and triethylamine (1.56 ml, 11.25 ml) mixed with the drained resin. The mixture was placed on a shaker for 18 h at rt. Followed by a careful wash with DMF (3×2 min) and methanol (3×2 min). The resin was treated with a solution of 2-phanyl-ethyl amine (2M, 10 ml) in dichloromethane for 1 h at rt. and for 3 h at rt. then washed with dichloromethane (3×2 min) and dried. 36.1 mg resin was added 1% TFA in DCM 10 min filtered, added hexane and evaporated to give 4-hydroxy-3-nitro-benzoic acid (7.8 mg), which correspond to a loading of 1.18 mmol/g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(C(Cl)(C2C(Cl)=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=[O:31])=[CH:28][C:27]=1[N+:35]([O-:37])=[O:36])(=O)C.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[OH:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=[O:31])=[CH:28][C:27]=1[N+:35]([O-:37])=[O:36]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Followed by a careful wash with DMF (3×2 min) and methanol (3×2 min)
Duration
2 min
ADDITION
Type
ADDITION
Details
The resin was treated with a solution of 2-phanyl-ethyl amine (2M, 10 ml) in dichloromethane for 1 h at rt
Duration
1 h
WAIT
Type
WAIT
Details
and for 3 h at rt
Duration
3 h
WASH
Type
WASH
Details
then washed with dichloromethane (3×2 min)
Duration
2 min
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
36.1 mg resin was added 1% TFA in DCM 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added hexane
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 mg
YIELD: CALCULATEDPERCENTYIELD 0.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.